Cas no 1519201-81-0 (2-bromo-3-fluorobenzene-1-carbothioamide)

2-bromo-3-fluorobenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-fluorobenzene-1-carbothioamide
- EN300-1908646
- 1519201-81-0
-
- Inchi: 1S/C7H5BrFNS/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)
- InChI Key: RGOKXYHBDDYOIO-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(N)=S)F
Computed Properties
- Exact Mass: 232.93101g/mol
- Monoisotopic Mass: 232.93101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.1Ų
- XLogP3: 2.2
2-bromo-3-fluorobenzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908646-2.5g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1908646-10.0g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1908646-0.05g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1908646-10g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1908646-0.25g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1908646-0.5g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1908646-0.1g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1908646-5.0g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1908646-1.0g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1908646-1g |
2-bromo-3-fluorobenzene-1-carbothioamide |
1519201-81-0 | 1g |
$628.0 | 2023-09-18 |
2-bromo-3-fluorobenzene-1-carbothioamide Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Back matter
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on 2-bromo-3-fluorobenzene-1-carbothioamide
Recent Advances in the Study of 2-Bromo-3-fluorobenzene-1-carbothioamide (CAS: 1519201-81-0) in Chemical Biology and Pharmaceutical Research
The compound 2-bromo-3-fluorobenzene-1-carbothioamide (CAS: 1519201-81-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel kinase inhibitors and antimicrobial agents, making it a subject of intense investigation.
One of the most notable advancements in the study of 2-bromo-3-fluorobenzene-1-carbothioamide is its application in the synthesis of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against aberrant kinase signaling pathways implicated in various cancers. The researchers employed a combination of computational docking and in vitro assays to elucidate the binding mechanisms, revealing a high affinity for the ATP-binding sites of target kinases. These findings suggest that 2-bromo-3-fluorobenzene-1-carbothioamide could serve as a scaffold for the development of next-generation anticancer therapies.
In addition to its potential in oncology, recent research has explored the antimicrobial properties of 2-bromo-3-fluorobenzene-1-carbothioamide. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from conventional antibiotics. This discovery opens new avenues for addressing the global challenge of antimicrobial resistance.
From a synthetic chemistry perspective, advances in the preparation of 2-bromo-3-fluorobenzene-1-carbothioamide have also been reported. A recent Organic Process Research & Development article (2024) detailed an optimized, scalable synthesis route that improves yield and purity while reducing environmental impact. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's push toward sustainable practices. This development is particularly significant for large-scale production and future clinical applications.
Despite these promising findings, challenges remain in the development of 2-bromo-3-fluorobenzene-1-carbothioamide-based therapeutics. Pharmacokinetic studies indicate that further structural modifications may be necessary to improve bioavailability and reduce potential off-target effects. Ongoing research is focusing on structure-activity relationship (SAR) studies to optimize the compound's therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating progress in this area, with several derivatives currently in preclinical evaluation.
In conclusion, 2-bromo-3-fluorobenzene-1-carbothioamide (CAS: 1519201-81-0) represents a versatile and promising compound in chemical biology and drug discovery. Its dual potential as a kinase inhibitor and antimicrobial agent, coupled with recent synthetic advancements, positions it as a valuable scaffold for future therapeutic development. As research continues to unravel its full potential, this compound may soon transition from bench to bedside, addressing unmet medical needs in oncology and infectious diseases.
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